molecular formula C19H21N5OS B2515733 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE CAS No. 2034348-22-4

1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE

Cat. No.: B2515733
CAS No.: 2034348-22-4
M. Wt: 367.47
InChI Key: AWETWMHOLMXRLX-UHFFFAOYSA-N
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Description

1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazinoindazole core fused with a thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinoindazole core, followed by the introduction of the thiophene ring and the piperazine moiety. Common reagents used include halogenated intermediates, organometallic catalysts, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}PIPERIDINE-3-CARBOXYLIC ACID
  • 1-CHLORO-7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOLE

Uniqueness: 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring and piperazine moiety differentiates it from other similar compounds, potentially enhancing its reactivity and bioactivity.

Properties

IUPAC Name

[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h5-7,12-13H,1-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWETWMHOLMXRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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